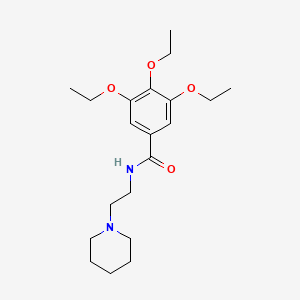
3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is a chemical compound with the molecular formula C21H33N3O4 It is known for its unique structure, which includes a benzamide core substituted with three ethoxy groups and a piperidinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-piperidinoethylamine to yield the desired benzamide.
-
Ethoxylation: : The ethoxylation of the benzamide core is achieved by treating it with ethyl iodide in the presence of a strong base such as sodium hydride. This step introduces the ethoxy groups at the 3, 4, and 5 positions of the benzamide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Ethoxylation: Utilizing continuous flow reactors to achieve efficient ethoxylation.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as histone deacetylases (HDACs) and protein kinases, leading to altered cellular functions.
Modulate Receptors: It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.
Induce Apoptosis: It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
3,4,5-TRIETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE can be compared with similar compounds such as:
3,4,5-Trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-Piperidinoethyl)benzamide: Lacks the ethoxy groups, resulting in different chemical properties.
3,4,5-Triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide: Contains an additional imidazole ring, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinoethyl side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-4-24-17-14-16(15-18(25-5-2)19(17)26-6-3)20(23)21-10-13-22-11-8-7-9-12-22/h14-15H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAEDZLOYRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














